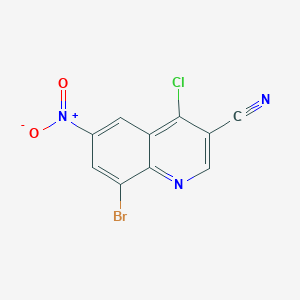

3-Quinolinecarbonitrile, 8-bromo-4-chloro-6-nitro-

Description

3-Quinolinecarbonitrile, 8-bromo-4-chloro-6-nitro- (CAS No. 915369-22-1) is a halogenated and nitrated quinoline derivative with the molecular formula C₁₀H₃BrClN₃O₂ and a molecular weight of 312.5 g/mol. Its structure features a carbonitrile group at position 3, bromo at position 8, chloro at position 4, and nitro at position 5.

Properties

IUPAC Name |

8-bromo-4-chloro-6-nitroquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3BrClN3O2/c11-8-2-6(15(16)17)1-7-9(12)5(3-13)4-14-10(7)8/h1-2,4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOFDLZGNVSUFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NC=C(C(=C21)Cl)C#N)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3BrClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarbonitrile, 8-bromo-4-chloro-6-nitro- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like 3-Quinolinecarbonitrile, 8-bromo-4-chloro-6-nitro-.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarbonitrile, 8-bromo-4-chloro-6-nitro- undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine, chlorine, and nitro groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrogen-containing quinoline ring.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide can be used under anhydrous conditions.

Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 3-Quinolinecarbonitrile, 8-bromo-4-chloro-6-amino-, while substitution reactions can produce a variety of functionalized quinoline derivatives.

Scientific Research Applications

3-Quinolinecarbonitrile, 8-bromo-4-chloro-6-nitro- has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 8-bromo-4-chloro-6-nitro- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows it to form various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 8-bromo-4-chloro-6-nitro-3-quinolinecarbonitrile with structurally related quinoline derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Substituent Variations

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity Nitro Group: The nitro group at position 6 in the target compound is electron-withdrawing, which may enhance stability in metal coordination (e.g., Ag(I) complexes) and influence antimicrobial activity . In contrast, methoxy or hydroxy groups (e.g., in 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile) increase polarity and solubility but reduce electrophilicity . Halogen Positioning: Bromo at position 8 (target) versus position 7 (7-Bromo-4-chloroquinoline-3-carbonitrile) alters steric and electronic interactions. Position 8 bromo may hinder π-π stacking in crystal structures compared to smaller substituents .

Physicochemical Properties Solubility: The nitro and bromo groups in the target compound likely reduce aqueous solubility compared to derivatives with hydroxy/methoxy groups (e.g., 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile) . Stability: The target compound requires storage at 2–8°C in sealed conditions, suggesting sensitivity to moisture and thermal degradation. Similar nitro-containing compounds (e.g., 5-nitroquinoline in Ag(I) complexes) also exhibit stability challenges under ambient conditions .

Applications Metal Complexation: The target compound’s carbonitrile group facilitates coordination with Ag(I), as seen in [Ag(3-quinolinecarbonitrile)(NO₃)]n (). This property is shared with simpler derivatives like 3-quinolinecarbonitrile but modified by nitro/bromo substituents . Pharmaceutical Potential: Unlike BOS (), which is a kinase inhibitor, the target compound’s applications remain exploratory, likely due to its nitro group’s toxicity profile. Derivatives with methoxy/anilino groups (e.g., BOS) are optimized for target binding and pharmacokinetics .

Biological Activity

3-Quinolinecarbonitrile, 8-bromo-4-chloro-6-nitro- is a heterocyclic compound that has garnered attention due to its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core with the following substituents:

- Bromine at the 8-position

- Chlorine at the 4-position

- Nitro group at the 6-position

Its molecular formula is , and it has a molecular weight of approximately 292.52 g/mol .

Antimicrobial Properties

Research indicates that 3-Quinolinecarbonitrile, 8-bromo-4-chloro-6-nitro- exhibits notable antimicrobial activity against various bacterial strains. The presence of halogen and nitro groups enhances its interaction with microbial cell membranes and enzymes, leading to inhibition of growth.

A study demonstrated that this compound showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Activity

The compound has also been investigated for its potential as an anticancer agent. It acts as an inhibitor of protein tyrosine kinases, which are critical in cancer cell proliferation. Specifically, it has shown efficacy in inhibiting the HER-2 and epidermal growth factor receptor (EGFR) pathways, which are often overexpressed in various cancers .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Mechanism | Observed Effects |

|---|---|---|

| Antimicrobial | Various bacterial strains | Significant growth inhibition |

| Anticancer | HER-2/EGFR pathways | Inhibition of cancer cell proliferation |

The biological activity of 3-Quinolinecarbonitrile, 8-bromo-4-chloro-6-nitro- is attributed to its ability to interact with specific molecular targets. The nitro group can undergo reduction to form an amino group, enhancing its reactivity with biological molecules. Additionally, the halogen substituents facilitate nucleophilic and electrophilic substitution reactions, allowing for diverse interactions within cellular environments .

Case Studies

-

Antimicrobial Efficacy Study

- A study conducted on various bacterial strains reported that 3-Quinolinecarbonitrile exhibited MIC values ranging from 10 to 50 µg/mL. This range suggests that the compound holds promise as a lead for developing new antimicrobial agents .

- Cancer Cell Line Evaluation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.